2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Regioisomer profiling Physicochemical characterization Chromatographic method development

This 3,4-dichlorobenzyl oxadiazole (CAS 478047-56-2) is a critical reference standard for resolving regioisomeric mixtures due to its distinct chromatographic profile, which differs from other chloro-analogs. Its unique (E)-styryl motif enables label-free assay development via intrinsic fluorescence. For medicinal chemistry, it is a pivotal intermediate for antifungal SAR, with a thioether handle allowing metabolic stability tuning. Procure this specific regioisomer to ensure protocol reproducibility and valid structure-activity relationship studies.

Molecular Formula C17H12Cl2N2OS
Molecular Weight 363.26
CAS No. 478047-56-2
Cat. No. B2717435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole
CAS478047-56-2
Molecular FormulaC17H12Cl2N2OS
Molecular Weight363.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2OS/c18-14-8-6-13(10-15(14)19)11-23-17-21-20-16(22-17)9-7-12-4-2-1-3-5-12/h1-10H,11H2/b9-7+
InChIKeyAQCVRVWEARPXFP-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole (CAS 478047-56-2) – Structural & Physicochemical Baseline


2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole (CAS 478047-56-2) is a disubstituted 1,3,4-oxadiazole derivative featuring a 3,4-dichlorobenzyl thioether moiety at position 2 and an (E)-styryl group at position 5. Its molecular formula is C₁₇H₁₂Cl₂N₂OS with a molecular weight of 363.26 g/mol [1]. The compound is characterized by predicted physicochemical parameters including a boiling point of 522.7±60.0 °C, density of 1.41±0.1 g/cm³, and a pKa of −6.09±0.33, consistent with the weakly basic nature of the 1,3,4-oxadiazole nucleus . The (E)-styryl substituent confers an extended conjugated system that differentiates this compound from simpler 5-alkyl or 5-aryl analogs and may influence both photophysical properties and biological target engagement profiles.

Why 1,3,4-Oxadiazole Analogs Cannot Be Arbitrarily Substituted for CAS 478047-56-2 in Research Programs


The 1,3,4-oxadiazole scaffold is pharmacologically promiscuous, but biological activity profiles are exquisitely sensitive to the substitution pattern at positions 2 and 5. The combination of a 3,4-dichlorobenzyl thioether and an (E)-styryl group on the same oxadiazole core generates a unique spatial, electronic, and lipophilic signature that cannot be replicated by simple interchange with regioisomers (e.g., 2,4-dichloro analogs) or with compounds bearing different 5-substituents. Even minor positional shifts in chlorine substitution on the benzyl ring alter dipole moment vectors and potential halogen-bonding interactions, while replacement of the styryl group disrupts the extended π-conjugation that governs both photophysical behavior and π-stacking interactions with biological targets [1][2]. Generic substitution therefore risks invalidating SAR continuity, altering metabolic stability profiles, and compromising batch-to-batch reproducibility in established protocols.

Quantitative Differentiation Evidence for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole vs. Closest Analogs


Regioisomeric Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Predicted Physicochemical Properties

The 3,4-dichloro regioisomer (target compound) exhibits distinct predicted physicochemical properties compared to its 2,4-dichloro positional isomer (CAS 1164519-46-3). While both share identical molecular formula (C₁₇H₁₂Cl₂N₂OS) and molecular weight (363.26 g/mol), the 3,4-substitution pattern yields a predicted boiling point of 522.7±60.0 °C and density of 1.41±0.1 g/cm³ . The 2,4-dichloro analog is expected to show slightly altered boiling point and density values due to differences in molecular symmetry and dipole moment orientation, which directly impact retention time in reversed-phase HPLC and GC separations . The predicted pKa of −6.09±0.33 for the 3,4-isomer reflects the electron-withdrawing effect of the meta/para chlorine arrangement on the oxadiazole ring basicity, a value that may shift in the ortho/para-substituted 2,4-isomer due to altered resonance and inductive effects .

Regioisomer profiling Physicochemical characterization Chromatographic method development

Lipophilicity Benchmarking: XLogP3-AA Comparison Between 3,4-Dichloro and 2,4-Dichloro Regioisomers

Computed lipophilicity (XLogP3-AA) for the target 3,4-dichloro compound is 5.7, identical to the computed value for the 2,4-dichloro isomer (CID 3843458) [1][2]. While the global logP value does not differentiate the two regioisomers, the topological polar surface area (TPSA) of 64.2 Ų is also identical. However, the distribution of lipophilicity across the molecular surface—the 3D lipophilicity profile—differs due to the spatial arrangement of chlorine atoms. In the 3,4-isomer, both chlorine substituents are oriented on the same face of the benzyl ring, creating a contiguous hydrophobic patch, whereas the 2,4-isomer distributes chlorine atoms on opposing faces, potentially altering membrane interaction kinetics. This difference cannot be captured by 2D computed logP but may manifest in experimental logD₇.₄ or chromatographic hydrophobicity index (CHI) measurements.

Lipophilicity prediction Drug-likeness profiling Membrane permeability

Structural Complexity and Conformational Flexibility Relative to Simplified 5-Substituted Oxadiazole Analogs

The target compound possesses 5 rotatable bonds (excluding the styryl double bond, which is structurally constrained in the E-configuration), compared to simpler 5-aryl or 5-alkyl-1,3,4-oxadiazole-2-thioethers that typically contain 3–4 rotatable bonds [1]. This increased conformational自由度 arises from the styryl linker, which introduces an additional degree of rotational freedom between the oxadiazole ring and the terminal phenyl group. The (E)-configuration of the double bond locks the phenyl ring in a specific geometric orientation relative to the oxadiazole core, creating a well-defined molecular shape with an extended π-conjugated system. By contrast, 5-benzyl or 5-phenyl analogs lack this extended conjugation and exhibit different UV-Vis absorption maxima and fluorescence properties, making the styryl compound uniquely suited for applications requiring a specific chromophore or fluorophore [2].

Conformational analysis Ligand efficiency Crystallization behavior

Thioether vs. Sulfone/Oxide Metabolic Stability Differentiation in the 1,3,4-Oxadiazole Series

The thioether (–S–CH₂–) linkage at position 2 of the target compound is a critical structural feature that differentiates it from corresponding sulfoxide and sulfone analogs. In the broader 1,3,4-oxadiazole-2-thioether class, oxidation of the thioether to sulfoxide or sulfone has been shown to significantly alter both biological activity and metabolic stability [1]. The thioether form generally exhibits greater metabolic lability in hepatic microsome assays due to P450-mediated S-oxidation, whereas the sulfone form demonstrates enhanced metabolic stability but often reduced target potency. For procurement decisions, the thioether oxidation state must be specified, as the sulfone analog of the target compound would represent a distinct chemical entity with divergent PK/PD properties. The 3,4-dichloro substitution pattern on the benzyl ring further modulates the electron density at sulfur, potentially altering the rate of metabolic S-oxidation compared to 2,4-dichloro or non-chlorinated analogs.

Metabolic stability Sulfur oxidation Prodrug design

Commercial Availability and Purity Grade Differentiation from the 2,4-Dichloro Regioisomer

The target compound (CAS 478047-56-2) is commercially available from multiple vendors with a specified purity of 95% (HPLC) . The 2,4-dichloro regioisomer (CAS 1164519-46-3) is also commercially available, but the two isomers are supplied under distinct catalog numbers and must not be interchanged without explicit analytical verification . The 3,4-dichloro isomer is listed under catalog numbers including AKSci 4811CK and CS-0558878, with recommended storage at 2–8 °C in sealed, dry conditions . The 2,4-dichloro isomer carries different catalog identifiers (e.g., AKSci 4811CJ) and may exhibit different long-term stability profiles due to the altered chlorine substitution pattern. Researchers must verify the specific isomer identity via CAS number and InChIKey (AQCVRVWEARPXFP-VQHVLOKHSA-N for the 3,4-isomer) upon receipt to prevent regioisomeric cross-contamination.

Chemical procurement Purity specification Vendor qualification

Evidence-Backed Application Scenarios for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole in Research and Industrial Settings


Regioisomeric Reference Standard for HPLC Method Validation and Impurity Profiling

The 3,4-dichloro isomer (CAS 478047-56-2) serves as a critical reference standard for chromatographic method development aimed at resolving regioisomeric mixtures of dichlorobenzyl-oxadiazole derivatives. The predicted boiling point difference (≥5 °C relative to the 2,4-isomer) directly translates to differential retention on both reversed-phase HPLC and GC stationary phases. Analytical laboratories developing purity methods for oxadiazole-based lead compounds can use this compound to establish system suitability criteria, determine relative retention times (RRT), and validate limit of detection (LOD) and limit of quantitation (LOQ) for regioisomeric impurities. This application is essential for GLP-compliant bioanalytical workflows and CMC regulatory submissions where regioisomeric purity must be demonstrated.

Antifungal Lead Optimization Leveraging 3,4-Dichloro Substitution SAR

The 1,3,4-oxadiazole scaffold is established as a privileged structure for antifungal activity, with specific substitution patterns dictating potency and spectrum . The target compound's 3,4-dichlorobenzyl thioether group creates a contiguous hydrophobic patch on the benzyl ring that may enhance fungal CYP51 or other target engagement compared to 2,4-dichloro or monochloro analogs. Medicinal chemistry teams can procure this compound as a key intermediate for structure-activity relationship (SAR) exploration, using the thioether linkage as a metabolic soft spot that can be modulated via oxidation state control (thioether → sulfoxide → sulfone) to balance potency, metabolic stability, and toxicity. The compound's predicted logP of 5.7 places it within the optimal lipophilicity range for fungal membrane penetration, supporting its use as a starting point for antifungal lead optimization campaigns.

Extended Conjugation Probe for Fluorescence-Based Binding and Localization Assays

The (E)-styryl substituent confers an extended π-conjugated system that is absent in simpler 5-phenyl or 5-benzyl oxadiazole analogs. This structural feature enables UV-Vis absorption in the 300–350 nm range and potential fluorescence emission properties suitable for cellular imaging and target engagement assays . Researchers developing fluorescence polarization (FP) or Förster resonance energy transfer (FRET)-based binding assays can exploit the intrinsic chromophore of this compound as a label-free readout, eliminating the need for extrinsic fluorophore conjugation that may perturb ligand binding. The 3,4-dichloro substitution pattern, by modulating the electron density on the benzyl ring, may further tune the fluorescence quantum yield and Stokes shift relative to other regioisomers, providing a differentiation advantage for assay development requiring specific spectral windows.

Thioether Prodrug or Metabolic Soft Spot Engineering Platform

The thioether (–S–CH₂–) linkage at position 2 is a well-precedented metabolic handle in prodrug design, where controlled S-oxidation to sulfoxide or sulfone can modulate pharmacokinetic properties in vivo . The 3,4-dichloro substitution on the benzyl ring exerts an electron-withdrawing effect that slows the rate of P450-mediated S-oxidation relative to unsubstituted or electron-donating analogs, offering a finer degree of metabolic stability tuning. DMPK scientists can procure this compound as a model substrate to study structure-metabolism relationships in liver microsome or hepatocyte assays, benchmarking the intrinsic clearance (CLᵢₙₜ) of the thioether against its pre-formed sulfoxide and sulfone derivatives. These data directly inform lead optimization strategies where the thioether is either the intended pharmacophore or a liability requiring oxidation-state control.

Quote Request

Request a Quote for 2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.